molecular formula C13H21BrN2O2S B12184154 [3-(Dimethylamino)propyl][(2-bromo-4,5-dimethylphenyl)sulfonyl]amine

[3-(Dimethylamino)propyl][(2-bromo-4,5-dimethylphenyl)sulfonyl]amine

Cat. No.: B12184154
M. Wt: 349.29 g/mol
InChI Key: KMIGHMUGYGYWMK-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][(2-bromo-4,5-dimethylphenyl)sulfonyl]amine is a complex organic compound that features both an amine and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethylamino)propyl][(2-bromo-4,5-dimethylphenyl)sulfonyl]amine typically involves a multi-step process. One common method includes the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for the large-scale synthesis of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)propyl][(2-bromo-4,5-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while the sulfonyl group can be reduced to a sulfide.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of sulfides or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(Dimethylamino)propyl][(2-bromo-4,5-dimethylphenyl)sulfonyl]amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their functions and interactions. The sulfonyl group can form stable covalent bonds with amino groups in proteins, making it useful for labeling and detection purposes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the amine group can be modified to create drugs that target specific receptors or enzymes in the body.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, such as dyes, pigments, and polymers. Its unique chemical properties allow for the creation of materials with specific characteristics.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][(2-bromo-4,5-dimethylphenyl)sulfonyl]amine involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Dimethylamino)propyl][(2-chloro-4,5-dimethylphenyl)sulfonyl]amine
  • [3-(Dimethylamino)propyl][(2-fluoro-4,5-dimethylphenyl)sulfonyl]amine
  • [3-(Dimethylamino)propyl][(2-iodo-4,5-dimethylphenyl)sulfonyl]amine

Uniqueness

Compared to its analogs, [3-(Dimethylamino)propyl][(2-bromo-4,5-dimethylphenyl)sulfonyl]amine has unique reactivity due to the presence of the bromine atom. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, which can be exploited in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H21BrN2O2S

Molecular Weight

349.29 g/mol

IUPAC Name

2-bromo-N-[3-(dimethylamino)propyl]-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C13H21BrN2O2S/c1-10-8-12(14)13(9-11(10)2)19(17,18)15-6-5-7-16(3)4/h8-9,15H,5-7H2,1-4H3

InChI Key

KMIGHMUGYGYWMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCCCN(C)C

Origin of Product

United States

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